molecular formula C7H13NO3S B13485817 Methyl S-acetyl-L-homocysteinate

Methyl S-acetyl-L-homocysteinate

Cat. No.: B13485817
M. Wt: 191.25 g/mol
InChI Key: FVPIRUCFYDKQOX-UHFFFAOYSA-N
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Description

Methyl S-acetyl-L-homocysteinate is a synthetic, sulfur-containing amino acid derivative designed for advanced biochemical research. It is structurally related to homocysteine, a key intermediate at the intersection of the methionine cycle and transsulfuration pathway. Homocysteine itself is a non-proteinogenic amino acid derived from methionine and can be metabolized back to methionine via remethylation (a process dependent on folate and vitamin B12) or converted to cysteine via transsulfuration (dependent on vitamin B6) . This compound is of significant interest in studies focused on cellular methylation processes. S-adenosylmethionine (SAM), derived from methionine, is the universal methyl donor for numerous cellular reactions, and its activity is potently inhibited by S-adenosylhomocysteine (SAH), which is derived from homocysteine . Researchers may use this compound to probe the dynamics of this critical methylation balance. Furthermore, given its homocysteine-backbone, it may serve as a precursor or modulator in the transsulfuration pathway, which leads to the production of cysteine and ultimately the major antioxidant glutathione . This makes it a potentially valuable tool for investigating oxidative stress models and redox biology. The specific functional groups (Methyl ester and S-acetyl) are typically incorporated to enhance the compound's cell permeability and stability, making it more suitable for cell-based assays. Please consult the available scientific literature to determine the specific applications and mechanisms relevant to your research model. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

methyl 4-acetylsulfanyl-2-aminobutanoate

InChI

InChI=1S/C7H13NO3S/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4,8H2,1-2H3

InChI Key

FVPIRUCFYDKQOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(acetylsulfanyl)-2-aminobutanoate typically involves the reaction of 4-(acetylsulfanyl)-2-aminobutanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 4-(acetylsulfanyl)-2-aminobutanoic acid and methanol.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.

Industrial Production Methods

Industrial production of methyl 4-(acetylsulfanyl)-2-aminobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetylsulfanyl)-2-aminobutanoate can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 4-(acetylsulfanyl)-2-aminobutanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(acetylsulfanyl)-2-aminobutanoate involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Methyl S-acetyl-L-homocysteinate with structurally and functionally related compounds:

Compound Structure Key Functional Groups Synthesis Method Stability Biochemical Role Applications
This compound S-acetylated thiol, methyl ester S-acetyl, methyl ester Chemical acylation + esterification of L-homocysteine High (resists oxidation and hydrolysis) Prodrug design; thiol protection in synthesis Stabilized intermediates in peptide synthesis, enzyme inhibition studies
S-Adenosyl-L-homocysteine (SAH) Adenosine linked via 5'-thioether to homocysteine Adenine, ribose, thioether Enzymatic (SAH hydrolase) or one-pot biocatalysis Moderate (hydrolyzed by SAH hydrolase) Feedback inhibitor of methyltransferases; regulates SAM-dependent methylation Study of epigenetic regulation, methyltransferase inhibition
S-Adenosylmethionine (SAM) Sulfonium ion with methyl donor group Sulfonium, adenine, ribose Enzymatic synthesis from methionine and ATP Low (spontaneously decomposes) Universal methyl donor in methylation reactions Biocatalysis, treatment of liver disorders
S-Benzyl-L-homocysteine Benzyl group attached to sulfur S-benzyl Chemical alkylation of L-homocysteine High (stable to enzymatic cleavage) Substrate analog for enzyme studies Inhibitor of cysteine proteases, model for thioether bond studies
L-Homocysteine thiolactone Cyclic thioester (five-membered ring) Thiolactone Cyclization of L-homocysteine under acidic conditions Moderate (hydrolyzes in aqueous media) Precursor in protein modification; implicated in cardiovascular toxicity Research on post-translational modifications, oxidative stress models

Key Research Findings

  • Synthetic Utility : The methyl ester and S-acetyl groups simplify handling by masking reactive thiol and carboxyl groups, enabling its use in solid-phase peptide synthesis .
  • Inhibitory Potential: While SAH directly inhibits methyltransferases (Ki ~0.1–1 µM) , this compound may act as a reversible inhibitor in systems requiring thiol protection .

Q & A

Q. Table 1. Comparison of Synthesis Protocols

ParameterAcetylation Step Methylation Step
ReagentAcetyl chlorideMethyl iodide
SolventAnhydrous DCMMethanol
Temperature0–4°CRT
Yield (%)70–8060–75

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation Rate (%/month)Key Degradation Product
–20°C (anhydrous DMSO)<5%L-homocysteine
4°C (aqueous buffer)15–20%L-homocysteine

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